(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
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Description
(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H14ClFN2O3S2 and its molecular weight is 448.91. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- This compound is involved in the synthesis of biologically active derivatives, like 1,2,4-triazoles, which show diverse intermolecular interactions. These interactions are crucial for understanding molecular behavior and properties (Shukla et al., 2014).
2. Novel Heterocyclic Compound Formation
- It plays a role in creating new heterocyclic compounds. These compounds have significant applications in developing pharmaceuticals and agrochemicals (Khumalo et al., 2018).
3. Molecular and Electronic Analysis
- The compound is used in molecular and electronic analyses of heterocyclic compounds, providing insights into nonlinear optical properties and spectroscopic characteristics. This is vital for the development of materials with specific electronic and optical properties (Beytur & Avinca, 2021).
4. Development of Fluorescent Materials
- Derivatives of this compound have been explored for their fluorescence properties, which can be applied in material sciences for developing new fluorescent materials (Acharya et al., 2017).
5. Analytical Chemistry Applications
- In analytical chemistry, derivatives of this compound are used for the determination of amino acids and other compounds, showcasing its importance in biochemical analysis and diagnostics (Higashijima et al., 1992).
6. Crystal Structure Analysis
- It's also instrumental in crystal structure analysis of pharmaceuticals and other organic compounds, contributing to the understanding of molecular interactions and stability (Banu et al., 2014).
Properties
IUPAC Name |
(3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O3S2/c21-14-2-1-3-16(10-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-6-15(22)7-5-13/h1-11,23H,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOSTKKZVPRKSD-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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